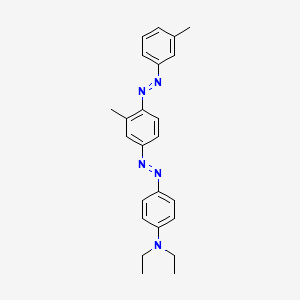

Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)-

Description

The compound Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- (CAS RN: 2481-94-9), commonly designated as Solvent Yellow 56, is a disazo dye characterized by two azo (-N=N-) linkages and N,N-diethyl substituents on the aromatic amine core . Its molecular formula is C₁₆H₁₉N₃, with a molecular weight of 253.35 g/mol. The structure comprises a central benzene ring substituted with two azo groups, one linked to a 3-methylphenyl moiety and the other to a N,N-diethylamine group. This compound is widely utilized as a solvent dye in industrial applications due to its stability in non-polar media and vibrant yellow hue .

Properties

CAS No. |

72207-96-6 |

|---|---|

Molecular Formula |

C24H27N5 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N,N-diethyl-4-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]aniline |

InChI |

InChI=1S/C24H27N5/c1-5-29(6-2)23-13-10-20(11-14-23)25-26-22-12-15-24(19(4)17-22)28-27-21-9-7-8-18(3)16-21/h7-17H,5-6H2,1-4H3 |

InChI Key |

MMMDUDMVAWWWMR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the production of polymers, coatings, and other materials requiring specific coloration and stability.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The pathways involved often include electron transfer processes and the formation of intermediate species that facilitate further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Azo Dyes

Key Observations :

- Electronic Effects : The nitro group in N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline () imparts strong electron-withdrawing characteristics, shifting absorption spectra to longer wavelengths compared to Solvent Yellow 56’s methyl substituent, which is electron-donating.

- Steric and Solubility Differences : The N,N-diethyl groups in Solvent Yellow 56 enhance hydrophobicity and solubility in organic solvents compared to the dimethyl variant (). Ethoxy-substituted analogues () exhibit improved solubility in polar solvents due to the oxygen atom’s polarity.

- Chromophoric Strength: The disazo structure of Solvent Yellow 56 provides greater conjugation, resulting in a deeper color intensity than monoazo counterparts .

Spectroscopic Characterization :

- 1H/13C NMR : Solvent Yellow 56’s N,N-diethyl groups produce distinct triplet signals at δ 1.2–1.4 ppm (CH₃) and δ 3.3–3.5 ppm (N-CH₂), whereas dimethyl analogues show singlets near δ 3.0 ppm .

- IR Spectroscopy : Azo group stretching vibrations appear at ~1500 cm⁻¹, with shifts observed for nitro-substituted derivatives (~1520 cm⁻¹) due to conjugation effects .

- Mass Spectrometry (ESI–MS) : Molecular ion peaks at m/z 253.35 (Solvent Yellow 56) and m/z 298.35 (nitro analogue) confirm structural differences .

Stability and Application Profiles

Thermal Stability :

- Solvent Yellow 56 exhibits higher thermal stability (decomposition >250°C) compared to nitro-substituted analogues (<200°C), attributed to the destabilizing effect of nitro groups .

- Dimethyl derivatives () show lower melting points (~120°C) versus Solvent Yellow 56 (~180°C) due to reduced molecular symmetry .

Biological Activity

Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)-, also known by its CAS number 72207-96-6 and molecular formula , is a compound of significant interest due to its various biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.505 g/mol |

| LogP | 7.980 |

| PSA | 52.68 |

Biological Activity Overview

Benzenamine derivatives, particularly those with azo groups, have been studied for their pharmacological properties, including antimicrobial , antifungal , and anticancer activities. The specific compound has shown potential in various studies, highlighting its importance in medicinal chemistry.

Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain azo dyes can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.

- Case Study : A study on related azo compounds showed that they possessed minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer effects of azo compounds have revealed promising results. Compounds similar to N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- have been tested against cancer cell lines, showing cytotoxic effects.

- Research Findings : In one study, derivatives of azo compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. The most active compounds had IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively .

The biological activity of N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : Azo compounds can lead to oxidative stress in cells, which may trigger apoptosis in cancer cells.

- Interference with DNA Synthesis : Some studies suggest that these compounds can bind to DNA or interfere with its replication.

- Inhibition of Enzymatic Activity : Certain azo derivatives may inhibit enzymes crucial for cellular metabolism in pathogens.

Synthesis Routes

The synthesis of N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- typically involves multi-step reactions starting from simple aniline derivatives. Common methods include:

- Diazotization : The initial step often involves the diazotization of an aromatic amine.

- Coupling Reactions : The diazonium salt is then coupled with another aromatic compound to form the azo linkage.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.